

UF-17 HCl chemical structure and properties

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UF-17 HCI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UF-17 hydrochloride (HCI) is a synthetic compound primarily utilized as an analytical reference standard in forensic and chemical analyses. Its structural similarity to synthetic opioids, such as U-47700 and fentanyl analogs, makes it a valuable tool for the identification and characterization of these controlled substances. Despite its structural characteristics, there is a notable lack of publicly available data regarding its pharmacological activity and mechanism of action. This guide provides a comprehensive overview of the known chemical structure, properties, and analytical methodologies related to **UF-17 HCI**, while also highlighting the current gaps in the scientific literature, particularly concerning its biological effects.

Chemical Structure and Properties

UF-17 HCI is the hydrochloride salt of N-(trans-2-(dimethylamino)cyclohexyl)-N-phenylpropionamide. The presence of the hydrochloride moiety increases its solubility in aqueous solutions and influences its chemical behavior, particularly its protonation state in varying pH environments.[1]

Chemical Identity



Identifier	Value
IUPAC Name	N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-phenylpropanamide;hydrochloride[1]
Molecular Formula	C17H27CIN2O[1]
Molecular Weight	310.9 g/mol [1]
Canonical SMILES	CCC(=O)N(C1CCCCC1N(C)C)C2=CC=CC=C2. CI[1]
InChI Key	PCJJKYBAUYPLNN-QNBGGDODSA-N[1]
Appearance	Crystalline solid[1]
Purity	≥98%[1]

Physicochemical Properties

Quantitative physicochemical data for **UF-17 HCI** is not extensively reported in the literature. However, some general properties can be inferred from its chemical structure and intended use.

Property	Value
Solubility	Soluble in DMSO[1]
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) [1]

Note: Specific values for melting point, boiling point, and pKa are not readily available in the reviewed literature.

Synthesis and Manufacturing

The synthesis of **UF-17 HCI** typically involves a two-step process: the formation of the free base, N-(2-(dimethylamino)cyclohexyl)-N-phenylpropionamide, followed by its conversion to the



hydrochloride salt.[1] The foundational synthetic routes generally employ amidation and condensation reactions.[1]

General Synthesis Workflow for UF-17 HCI

Analytical Methodologies

UF-17 HCI serves as a reference standard for various analytical techniques used in forensic and research laboratories. The primary methods for its identification and characterization include mass spectrometry and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of UF-17 and its analogs.

Experimental Protocol (General)

- Sample Preparation: Dilution of the analyte in a suitable solvent such as methanol.
- Instrumentation: An Agilent gas chromatograph with a mass selective detector (MSD) or equivalent.
- Column: HP-5 MS (or equivalent).
- Carrier Gas: Helium.
- · Injection Mode: Splitless or split.
- Oven Program: A temperature gradient is typically used to ensure separation from other compounds.
- MS Parameters: Mass scan range is set to detect the molecular ion and characteristic fragment ions of UF-17.

A specific monograph from the Drug Enforcement Administration's Special Testing and Research Laboratory provides a retention time of 11.26 minutes for **UF-17 HCI** under their specified conditions.



Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometry

LC-QTOF is another powerful technique for the analysis of UF-17 and related compounds, particularly for complex mixtures.

Experimental Protocol (General - based on Furanyl UF-17 analysis)[2]

- Sample Preparation: Dilution of an extract in the mobile phase.[2]
- Instrumentation: A Sciex TripleTOF® system with a Shimadzu Nexera XR UHPLC or equivalent.[2]
- Column: A reverse-phase column such as a Phenomenex® Kinetex C18.[2]
- Mobile Phase: A gradient of ammonium formate buffer and a mixture of methanol and acetonitrile is often used.[2]
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- MS Parameters: A TOF MS scan range appropriate for the molecular weight of UF-17 is used, along with MS/MS for fragmentation analysis.[2]

Biological Activity and Mechanism of Action

A critical point to emphasize is the lack of available information regarding the biological activity, receptor binding profiles, and mechanism of action of **UF-17 HCI**.[2] Although it is structurally similar to known μ -opioid receptor agonists, its interaction with the opioid receptor system has not been documented in the scientific literature.[2] Therefore, no signaling pathway diagrams can be provided at this time. Its primary role remains that of an analytical reference standard.[1]

Conclusion

UF-17 HCI is a well-characterized compound in terms of its chemical structure and analytical identification. It serves an important function in the forensic analysis of emerging synthetic opioids. However, a significant knowledge gap exists concerning its pharmacology. Future research is needed to elucidate the biological effects and potential mechanism of action of **UF-**



17 HCI to fully understand its toxicological and pharmacological profile. This will be crucial for a comprehensive risk assessment, should the compound emerge as a substance of abuse.

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References

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